molecular formula C35H30N2O4S B12692637 Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt CAS No. 60275-11-8

Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt

Cat. No.: B12692637
CAS No.: 60275-11-8
M. Wt: 574.7 g/mol
InChI Key: XECPZCIPBHMXQF-UHFFFAOYSA-N
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Description

Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is a complex organic compound with a unique structure that includes xanthylium as the core, substituted with dimethylphenyl and sulfophenyl groups. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt typically involves multiple steps:

    Formation of the Xanthylium Core: The xanthylium core is synthesized through a series of condensation reactions involving phenolic compounds and aldehydes under acidic conditions.

    Substitution with Dimethylphenyl Groups:

    Sulfonation: The final step involves the sulfonation of the phenyl ring, which is carried out using sulfuric acid or other sulfonating agents to introduce the sulfophenyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the xanthylium core, converting it to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and reduced forms of the original compound.

Scientific Research Applications

Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of colored materials, including textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light. The molecular targets include various cellular components that interact with the compound’s chromophore, leading to changes in their optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthylium-based dye with similar applications in staining and photodynamic therapy.

    Fluorescein: A dye with comparable optical properties but different chemical structure.

    Eosin Y: Used in similar biological staining applications but has a different core structure.

Uniqueness

Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is unique due to its specific substitution pattern, which imparts distinct optical properties and reactivity compared to other xanthylium derivatives. Its sulfonated phenyl group enhances its solubility in aqueous environments, making it particularly useful in biological and industrial applications.

Properties

CAS No.

60275-11-8

Molecular Formula

C35H30N2O4S

Molecular Weight

574.7 g/mol

IUPAC Name

2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)azaniumylidenexanthen-9-yl]benzenesulfonate

InChI

InChI=1S/C35H30N2O4S/c1-21-9-7-10-22(2)34(21)36-25-15-17-27-30(19-25)41-31-20-26(37-35-23(3)11-8-12-24(35)4)16-18-28(31)33(27)29-13-5-6-14-32(29)42(38,39)40/h5-20,36H,1-4H3,(H,38,39,40)

InChI Key

XECPZCIPBHMXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-]

Origin of Product

United States

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